(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol

Antitubercular drug discovery Structure–activity relationship (SAR) Phenoxyalkylbenzimidazole (PAB)

(1-(3-(3,5-Dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 853752-78-0) is a benzimidazole derivative characterized by a 3,5-dimethylphenoxy substituent connected via a propyl linker to the N1 position of the benzimidazole core, with a hydroxymethyl group at the C2 position. Its molecular formula is C₁₉H₂₂N₂O₂ and molecular weight is 310.4 g/mol.

Molecular Formula C19H22N2O2
Molecular Weight 310.397
CAS No. 853752-78-0
Cat. No. B2740017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol
CAS853752-78-0
Molecular FormulaC19H22N2O2
Molecular Weight310.397
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CO)C
InChIInChI=1S/C19H22N2O2/c1-14-10-15(2)12-16(11-14)23-9-5-8-21-18-7-4-3-6-17(18)20-19(21)13-22/h3-4,6-7,10-12,22H,5,8-9,13H2,1-2H3
InChIKeyKAKPJKXZUWXDJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1-(3-(3,5-Dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 853752-78-0) – Key Properties for Research Sourcing


(1-(3-(3,5-Dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 853752-78-0) is a benzimidazole derivative characterized by a 3,5-dimethylphenoxy substituent connected via a propyl linker to the N1 position of the benzimidazole core, with a hydroxymethyl group at the C2 position. Its molecular formula is C₁₉H₂₂N₂O₂ and molecular weight is 310.4 g/mol [1]. The compound belongs to the phenoxyalkylbenzimidazole (PAB) class, a chemical series with established antitubercular activity targeting the cytochrome bc₁ oxidase component QcrB in Mycobacterium tuberculosis [2]. Analytical confirmation by ¹H NMR and GC-MS is available through the Wiley SpectraBase spectral database [1]. As a positional isomer within a family of dimethylphenoxy-substituted benzimidazoles, its specific 3,5-substitution pattern confers distinct physicochemical and structure–activity relationship properties that influence its utility as a research tool and synthetic intermediate.

Why Generic Substitution Fails for (1-(3-(3,5-Dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 853752-78-0)


Substituting this compound with a closely related dimethylphenoxy positional isomer or a PAB analog with different linker length is not scientifically neutral. In the phenoxyalkylbenzimidazole series, systematic SAR studies demonstrate that the dimethyl substitution position on the phenoxy ring and the propyl linker length are not interchangeable parameters; altering either produces quantitatively measurable impacts on antitubercular potency [1]. Specifically, shortening the linker from propyl (three carbons) to ethyl (two carbons) resulted in complete loss of activity (MIC > 20 μM), a >39-fold reduction relative to the optimal four-carbon linker [1]. Furthermore, the 3,5-dimethylphenoxy regioisomer is structurally distinct from the 2,4-dimethyl, 2,6-dimethyl, and 3,4-dimethyl variants, each possessing different steric and electronic environments that affect logP, target binding interactions, and metabolic stability . The presence of the C2 hydroxymethyl group provides a reactive handle for further derivatization—a feature absent in analogs bearing ethyl (CH₂CH₃) or other alkyl groups at that position. These structural features collectively mean that procurement of the correct positional and substitutional isomer is essential for experimental reproducibility in SAR campaigns and target validation studies.

Quantitative Differentiation Evidence for (1-(3-(3,5-Dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 853752-78-0)


Linker Length SAR: Propyl Linker Confers Defined Activity Window vs. Butyl and Ethyl Analogs

Within the PAB core series bearing a 6-methylbenzimidazole, the propyl (three-carbon) linker compound is directly comparable to its butyl (four-carbon) and ethyl (two-carbon) linker analogs. The four-carbon linker (compound 19) served as the highly potent reference. Reducing the linker to propyl (compound 20) yielded a 39-fold decrease in antitubercular activity (MIC shift from 0.085 μM to 3.3 μM). Further reduction to ethyl (compound 21) abolished activity entirely (MIC > 20 μM) [1]. This quantifies the linker-length sensitivity of the PAB pharmacophore and positions the propyl-linker compound as a critical intermediate-length probe for SAR exploration.

Antitubercular drug discovery Structure–activity relationship (SAR) Phenoxyalkylbenzimidazole (PAB)

Positional Isomer Differentiation: 3,5-Dimethylphenoxy vs. 3,4-Dimethyl and 2,4-Dimethyl Substitution Patterns on PAB Activity and Selectivity

Within the PAB series with a three-carbon linker and 6-methylbenzimidazole core (compounds 54–58 in the 2017 ACS Infectious Diseases SAR study), dimethyl substitution position on the terminal aniline ring produced distinct potency and selectivity profiles. The unsubstituted aniline (54) showed MIC = 0.056 μM and SI > 893. 4-methylanilinyl (55) yielded MIC = 0.066 μM and SI = 470. The 2,4-dimethylanilinyl (57) gave MIC = 0.070 μM and SI = 200 [1]. In the four-carbon linker series (Table 4), the 3,4-dimethylanilinyl analog (41) showed MIC = 0.65 μM and SI > 154, whereas the 4-methylanilinyl (40) was substantially more potent at MIC = 0.12 μM (SI = 258) [2]. These data demonstrate that the dimethyl substitution pattern—and its position—materially alters both potency and selectivity even among close regioisomers. The 3,5-dimethylphenoxy variant is the phenoxy (ether-linked) counterpart to these aniline-linked compounds; its specific substitution geometry provides a distinct steric profile relative to the 2,4- and 3,4-dimethyl regioisomers, influencing binding interactions at the QcrB target.

Regioisomer SAR LogP and tPSA comparison Mycobacterium tuberculosis QcrB inhibition

QcrB Target Engagement: PAB Compounds Including Dimethylphenoxy Variants Demonstrate Conserved Target-Dependent Resistance Profile

Resistant mutant analysis provides class-wide evidence that phenoxyalkylbenzimidazoles—including dimethylphenoxy-substituted variants—share a conserved molecular target. Mutants in qcrB (M342T) conferred resistance to all 30 tested PAB compounds, with 78% of compounds showing ≥10-fold MIC shift against the QcrB mutant relative to wild-type M. tuberculosis (e.g., compound 44: MIC shift from WT ≤0.32 μM to >100 μM; compound 55: MIC shift from 0.066 μM to >100 μM). In contrast, mutations in Rv1339 produced only modest resistance in a subset of compounds, with all observed resistance shifts significantly smaller than those against the QcrB mutant [1]. This pattern establishes QcrB as the target across the PAB class, meaning that the 3,5-dimethylphenoxy propyl-benzimidazole scaffold—as a PAB derivative—can be rationally deployed in QcrB inhibition studies with a validated target hypothesis, unlike uncharacterized benzimidazole analogs outside this class.

Target identification QcrB cytochrome bc₁ oxidase Drug resistance mechanism

C2 Hydroxymethyl as a Synthetic Handle: Differentiation from C2-Ethyl PAB Core Compounds

The C2 position of the benzimidazole core in this compound bears a primary alcohol (hydroxymethyl, –CH₂OH), which is chemically distinct from the C2-ethyl (–CH₂CH₃) group found in the foundational PAB exemplar compound 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole [1]. The hydroxymethyl group provides a reactive handle for oxidation to the aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic displacement—synthetic transformations not feasible with the C2-ethyl analog. This functional group versatility enables the compound to serve as a key intermediate for generating diverse C2-derivatized PAB libraries, whereas the C2-ethyl analog is a terminal compound in synthetic sequences. In the 2015 J. Med. Chem. PAB study, systematic variation at four molecular segments established the importance of C2 substituents for activity optimization .

Synthetic intermediate Benzimidazole derivatization Medicinal chemistry building block

Spectral Identity Confirmation: Distinct GC-MS and ¹H NMR Signatures Enable Quality Control Differentiation from Isomeric Contaminants

The compound has experimentally acquired ¹H NMR and GC-MS spectra archived in the Wiley SpectraBase database (SpectraBase Compound ID: BFdKbePZEhC) [1]. The exact mass is 310.168128 g/mol (monoisotopic) and the InChIKey is KAKPJKXZUWXDJN-UHFFFAOYSA-N, providing unique identifiers for unambiguous compound verification. The distinct GC retention time and mass fragmentation pattern, combined with characteristic ¹H NMR chemical shifts arising from the 3,5-dimethyl substitution pattern (two equivalent methyl groups on a symmetrically substituted aromatic ring), differentiate this isomer from the 2,3-, 2,4-, 2,6-, and 3,4-dimethylphenoxy regioisomers, each of which produces measurably different NMR splitting patterns and MS fragmentation . This spectral availability is critical for in-house QC verification upon compound receipt.

Analytical quality control GC-MS ¹H NMR fingerprinting

Optimal Research Application Scenarios for (1-(3-(3,5-Dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 853752-78-0)


PAB Linker-Length SAR Probe for M. tuberculosis QcrB Inhibitor Optimization

This compound serves as a defined propyl-linker reference point in systematic linker-length SAR studies of the phenoxyalkylbenzimidazole series. SAR data from the 2017 ACS Infectious Diseases study demonstrate that shortening the linker from four to three carbons produces a 39-fold reduction in antitubercular potency, while further reduction to two carbons abolishes activity [1]. Incorporating this compound into a linker-length matrix allows medicinal chemistry teams to map the precise activity cliff between optimal and inactive linker lengths, guiding rational design of next-generation PAB analogs with balanced potency and pharmacokinetic properties.

Regioisomer-Controlled Investigation of Dimethyl Substitution Effects on QcrB Binding

The 3,5-dimethylphenoxy substitution pattern represents one of several possible dimethyl regioisomers in the PAB series. Published SAR data show that regioisomer identity substantially impacts both potency and selectivity: the 2,4-dimethylanilinyl analog (MIC = 0.070 μM, SI = 200) and the 3,4-dimethylanilinyl analog (MIC = 0.65 μM, SI > 154) differ by ~9-fold in potency [1]. This compound enables controlled regioisomer comparisons within the phenoxy (ether-linked) sub-series to dissect steric and electronic contributions to target engagement at QcrB, a validated target across the PAB class supported by resistant mutant analysis [2].

C2-Diversification Starting Material for PAB Library Synthesis

The primary alcohol at the C2 position provides a reactive synthetic handle absent in the C2-ethyl PAB exemplar compounds reported in the foundational 2015 J. Med. Chem. study [1]. This functional group enables oxidation, esterification, etherification, and nucleophilic displacement reactions to generate diverse C2-substituted PAB analogs. The compound is commercially available at 95%+ purity from multiple vendors including Chemenu (Catalog CM779495) [2], positioning it as an accessible diversification point for constructing focused PAB libraries for antitubercular drug discovery.

Positive Control or Reference Standard in QcrB Mutant Phenotypic Profiling

Resistant mutant analysis has established that all tested PAB compounds show ≥5-fold MIC shifts against QcrB M342T mutant strains, confirming conserved target engagement across the class [1]. This compound, as a PAB derivative with a 3,5-dimethylphenoxy substituent, can serve as a reference compound in phenotypic screening panels that include QcrB wild-type and QcrB mutant M. tuberculosis strains, enabling rapid triaging of new chemical entities for QcrB-dependent activity.

Quote Request

Request a Quote for (1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.